sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate
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Overview
Description
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate: is a chemical compound with the molecular formula C10H18NNaO4S and a molecular weight of 271.3090 . This compound is notable for its use in organic synthesis, particularly in the protection and deprotection of amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate typically involves the reaction of an amino-substrate with di-tert-butyl dicarbonate under basic conditions . The tert-butoxycarbonyl (Boc) group is installed to protect the amino group during subsequent reactions. The reaction conditions often include the use of solvents like methanol and reagents such as oxalyl chloride for deprotection .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with careful control of temperature and reaction times to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid in organic solvents are employed for Boc deprotection.
Major Products Formed: The major products formed from these reactions include deprotected amines, sulfonate derivatives, and substituted cyclopropyl compounds.
Scientific Research Applications
Chemistry: In organic synthesis, sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amino site .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals that require selective protection and deprotection of functional groups during their synthesis .
Industry: In the chemical industry, this compound is utilized in the production of fine chemicals and intermediates for various applications, including agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate is stable under a variety of reaction conditions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar in reactivity to sodium tert-butoxide, used in various organic reactions.
Lithium tert-butoxide: Another tert-butoxide compound with similar applications in organic synthesis.
Uniqueness: Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate is unique due to its specific structure, which combines the protective Boc group with a cyclopropyl methanesulfinate moiety. This combination allows for selective protection and deprotection of amino groups, making it valuable in complex synthetic pathways .
Properties
CAS No. |
2768332-30-3 |
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Molecular Formula |
C10H18NNaO4S |
Molecular Weight |
271.3 |
Purity |
95 |
Origin of Product |
United States |
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